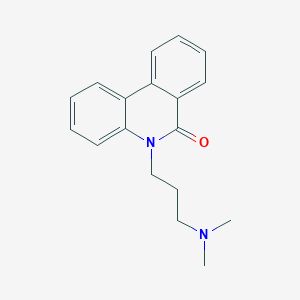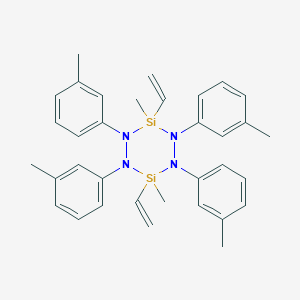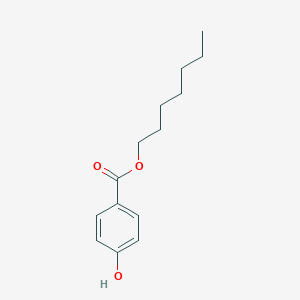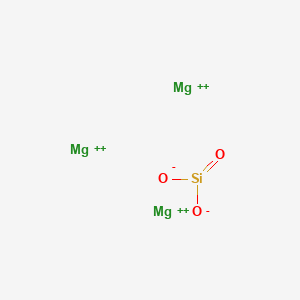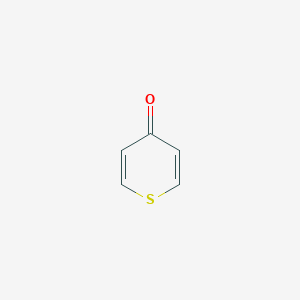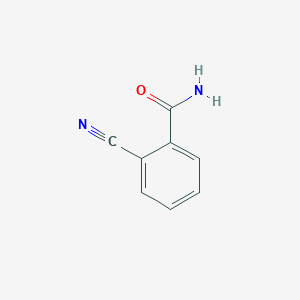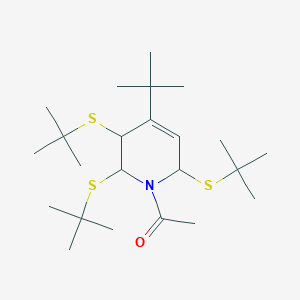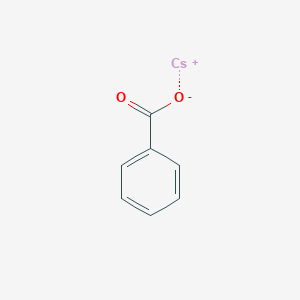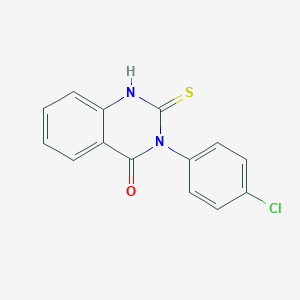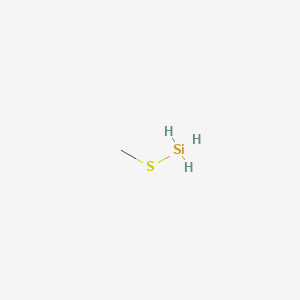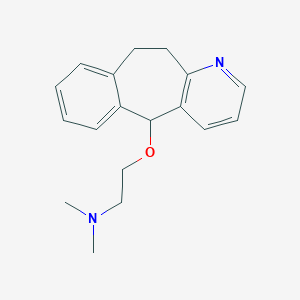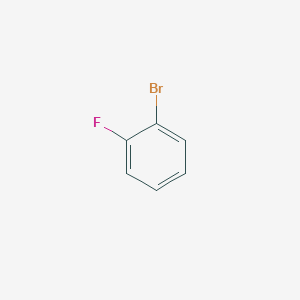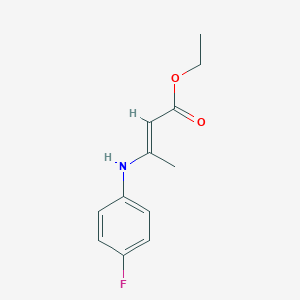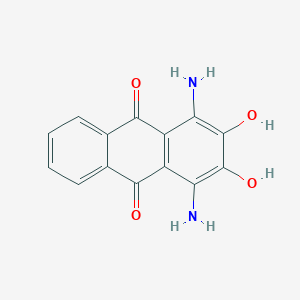
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-, commonly known as Anthraquinone, is a naturally occurring organic compound that has been widely studied for its potential therapeutic applications. Anthraquinone derivatives have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Anthraquinone is not fully understood. However, it has been suggested that Anthraquinone derivatives may inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, Anthraquinone has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Anthraquinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Anthraquinone has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in the presence of light and its potential to form insoluble aggregates in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Anthraquinone. One potential area of research is the development of more stable and potent Anthraquinone derivatives for use in cancer therapy. Additionally, the potential use of Anthraquinone as an anti-inflammatory and antimicrobial agent warrants further investigation. Finally, the development of novel drug delivery systems for Anthraquinone may enhance its therapeutic potential and reduce its limitations.
Conclusion:
Anthraquinone is a naturally occurring organic compound that has been extensively studied for its potential therapeutic applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Anthraquinone and to develop more stable and potent derivatives for use in clinical settings.
Synthesemethoden
Anthraquinone can be synthesized through several methods, including the oxidation of anthracene or the reduction of anthraquinone derivatives. The most commonly used method for the synthesis of Anthraquinone is the oxidation of anthracene using chromic acid or potassium permanganate. The reaction involves the conversion of anthracene to anthraquinone through the formation of an intermediate compound, anthraquinol.
Wissenschaftliche Forschungsanwendungen
Anthraquinone has been extensively studied for its potential therapeutic applications. Its antitumor properties have been demonstrated in various in vitro and in vivo studies. Anthraquinone derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Anthraquinone has been found to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Eigenschaften
CAS-Nummer |
128-84-7 |
|---|---|
Produktname |
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy- |
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1,4-diamino-2,3-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-7-8(10(16)14(20)13(9)19)12(18)6-4-2-1-3-5(6)11(7)17/h1-4,19-20H,15-16H2 |
InChI-Schlüssel |
OFIYINUGSZSGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
Andere CAS-Nummern |
128-84-7 |
Synonyme |
1,4-Diamino-2,3-dihydroxyanthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



